2,5-Dimethoxy-N-[3-(phenethyloxy)benzyl]aniline
Overview
Description
Preparation Methods
The synthesis of 2,5-Dimethoxy-N-[3-(phenethyloxy)benzyl]aniline typically involves multiple steps, starting with the preparation of the core aniline structure followed by the introduction of the dimethoxy and phenethyloxy groups. Specific synthetic routes and reaction conditions may vary, but common methods include:
Nitration and Reduction: The initial step often involves the nitration of a benzene ring, followed by reduction to form the aniline derivative.
Methoxylation: Introduction of methoxy groups at the 2 and 5 positions of the benzene ring.
Phenethyloxy Substitution: The final step involves the substitution of a phenethyloxy group at the 3-position of the benzyl group.
Chemical Reactions Analysis
2,5-Dimethoxy-N-[3-(phenethyloxy)benzyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the methoxy and phenethyloxy positions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-Dimethoxy-N-[3-(phenethyloxy)benzyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein binding.
Medicine: Research into potential therapeutic applications, although it is not currently used in clinical settings.
Industry: Limited industrial applications, primarily focused on research and development.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-N-[3-(phenethyloxy)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies on the exact molecular targets and pathways are ongoing.
Comparison with Similar Compounds
2,5-Dimethoxy-N-[3-(phenethyloxy)benzyl]aniline can be compared with other similar compounds, such as:
2,5-Dimethoxy-4-bromoamphetamine (DOB): Similar in structure but with a bromine atom at the 4-position.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Similar in structure but with an iodine atom at the 4-position.
2,5-Dimethoxy-4-chloroamphetamine (DOC): Similar in structure but with a chlorine atom at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,5-dimethoxy-N-[[3-(2-phenylethoxy)phenyl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-25-20-11-12-23(26-2)22(16-20)24-17-19-9-6-10-21(15-19)27-14-13-18-7-4-3-5-8-18/h3-12,15-16,24H,13-14,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVUNZLRXQSNGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NCC2=CC(=CC=C2)OCCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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